Cas no 2138351-73-0 (2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid)

2-(Methylamino)-7-oxo-8H-pteridine-6-carboxylic acid is a pteridine derivative with potential applications in pharmaceutical and biochemical research. Its unique structure, featuring a methylamino substituent and a carboxylic acid group at the 6-position, makes it a valuable intermediate for synthesizing biologically active compounds. The compound exhibits notable stability under standard conditions, facilitating handling and storage. Its reactivity at the carboxylic acid site allows for further functionalization, enabling the development of targeted molecules for medicinal chemistry studies. Additionally, the pteridine core contributes to its potential as a scaffold for enzyme inhibitors or fluorescence probes. This compound is suitable for researchers exploring novel therapeutic agents or studying pteridine-based biochemical pathways.
2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid structure
2138351-73-0 structure
Product Name:2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid
CAS No:2138351-73-0
MF:C8H7N5O3
MW:221.172880411148
CID:5269262
Update Time:2025-11-06

2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-hydroxy-2-(methylamino)pteridine-6-carboxylic acid
    • 2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid
    • 6-Pteridinecarboxylic acid, 7,8-dihydro-2-(methylamino)-7-oxo-
    • Inchi: 1S/C8H7N5O3/c1-9-8-10-2-3-5(13-8)12-6(14)4(11-3)7(15)16/h2H,1H3,(H,15,16)(H2,9,10,12,13,14)
    • InChI Key: YYOKYBJGWQWMJL-UHFFFAOYSA-N
    • SMILES: O=C1C(C(=O)O)=NC2=CN=C(NC)N=C2N1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 356
  • XLogP3: 0.1
  • Topological Polar Surface Area: 117

2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid Pricemore >>

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Additional information on 2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid

2-(Methylamino)-7-Oxo-8H-Pteridine-6-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2138351-73-0, known as 2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the pteridine family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. Recent studies have highlighted its role in various biochemical pathways, making it a focal point for researchers in drug discovery and development.

Pteridines are a class of heterocyclic compounds characterized by a bicyclic structure consisting of two fused rings: a pyrimidine ring and an imidazole ring. The presence of the methylamino group at position 2 and the carboxylic acid group at position 6 in this compound introduces unique chemical properties that influence its biological behavior. The 7-oxo substituent further enhances its reactivity and selectivity in biochemical reactions.

Recent advancements in synthetic chemistry have enabled the development of novel synthetic pathways for 2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid. These methods leverage modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to achieve higher yields and improved purity. Such innovations have significantly contributed to the scalability of this compound for large-scale production, paving the way for its application in pharmaceuticals and biotechnology.

In terms of pharmacology, this compound exhibits remarkable bioactivity across multiple systems. Studies conducted in vitro have demonstrated its potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it has shown promise as a potential anti-inflammatory agent, with research indicating its ability to modulate key inflammatory pathways such as NF-kB and COX-2.

The pharmacokinetic profiles of 2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid have also been extensively studied. Preclinical trials suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a viable candidate for oral drug delivery. Its low toxicity profile further underscores its potential as a safe therapeutic agent.

Emerging research has also explored the role of this compound in cancer therapy. Preclinical models have shown that it can induce apoptosis in cancer cells by targeting specific oncogenic pathways. Furthermore, its ability to enhance the efficacy of conventional chemotherapeutic agents while reducing their side effects has positioned it as a promising adjunctive therapy in oncology.

In conclusion, 2-(methylamino)-7-oxo-8H-pteridine-6-carboxylic acid represents a cutting-edge molecule with multifaceted applications in the field of medicine and biotechnology. Its unique chemical structure, coupled with advancements in synthetic methods and pharmacological insights, positions it as a key player in future drug development efforts.

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